molecular formula C16H23N5O2 B13359606 N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide

Cat. No.: B13359606
M. Wt: 317.39 g/mol
InChI Key: FIOFERFAKZWGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The pyrrole ring is then introduced through a substitution reaction, followed by the attachment of the cyclohexyl group via an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds .

Scientific Research Applications

N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole and pyrrole rings allow the compound to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyrrole derivatives, such as:

  • 1H-1,2,4-triazole
  • 1H-pyrrole
  • Cyclohexyl derivatives

Uniqueness

What sets N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .

Properties

Molecular Formula

C16H23N5O2

Molecular Weight

317.39 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide

InChI

InChI=1S/C16H23N5O2/c1-23-12-13-17-15(20-19-13)18-14(22)11-16(7-3-2-4-8-16)21-9-5-6-10-21/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H2,17,18,19,20,22)

InChI Key

FIOFERFAKZWGEX-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)NC(=O)CC2(CCCCC2)N3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.